molecular formula C19H22N2O2 B13654378 2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate CAS No. 111011-79-1

2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate

Cat. No.: B13654378
CAS No.: 111011-79-1
M. Wt: 310.4 g/mol
InChI Key: QUQRXEJGSOVLHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate is an organic compound that features a benzylanilino group attached to an ethyl chain, which is further connected to a (Z)-3-aminobut-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate typically involves the reaction of benzylaniline with ethyl (Z)-3-aminobut-2-enoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper-based catalysts, and solvents such as ethanol or acetonitrile are often employed.

Industrial Production Methods

In an industrial setting, the production of 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate: shares similarities with other benzylanilino derivatives and amino acid esters.

    N-benzylaniline: A related compound with similar structural features but different functional groups.

    Ethyl (Z)-3-aminobut-2-enoate: Another related compound that serves as a precursor in the synthesis of 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate.

Uniqueness

The uniqueness of 2-(N-benzylanilino)ethyl (Z)-3-aminobut-2-enoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(N-benzylanilino)ethyl 3-aminobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-16(20)14-19(22)23-13-12-21(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-11,14H,12-13,15,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQRXEJGSOVLHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCCN(CC1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40737969
Record name 2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111011-79-1
Record name 2-[Benzyl(phenyl)amino]ethyl 3-aminobut-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40737969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.